Dibenzyloxydichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of silicon-containing heterocycles, such as dihydrobenzosiloles, has been demonstrated through a one-pot synthesis from styrenes . This process involves a nickel-catalyzed hydrosilylation followed by an iridium-catalyzed dehydrogenative cyclization. Although this method does not directly apply to dibenzyloxydichlorosilane, it showcases the potential for catalytic systems to efficiently create silicon-containing compounds with good functional group tolerance and regioselectivity.
Molecular Structure Analysis
The molecular structure of silicon-containing compounds can exhibit interesting features, such as an expanded π-conjugated system, as seen in the dibenzo[a,e]disilapentalene with two Si-C bonds . While this compound is different from dibenzyloxydichlorosilane, the involvement of silicon in the π-conjugated system could be relevant for understanding the electronic properties of dibenzyloxydichlorosilane.
Chemical Reactions Analysis
The reactivity of silicon-containing compounds can vary significantly depending on their structure and the reaction conditions. For instance, the dibenzo[a,e]disilapentalene mentioned earlier shows dichotomic reactivity toward CO2, where the Si-C bonds can react with CO2 to form different products under varying conditions . This highlights the potential for silicon compounds to participate in diverse chemical reactions, which could be applicable to the reactivity of dibenzyloxydichlorosilane in the presence of different reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzyloxydichlorosilane are not directly reported in the provided papers. However, the papers do discuss the properties of related compounds. For example, the use of a reducing system composed of InI3 and a hydrosilane for the introduction of sulfur into the structure of dibenzyl sulfides suggests that hydrosilanes can be versatile reagents in the modification of organic molecules . This could imply that dibenzyloxydichlorosilane may also be used as a reagent or intermediate in the synthesis of other organosilicon compounds.
Safety And Hazards
Dibenzyloxydichlorosilane is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, wearing protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
dichloro-bis(phenylmethoxy)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2O2Si/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWSBNXBRAPNNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO[Si](OCC2=CC=CC=C2)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550876 |
Source
|
Record name | Bis(benzyloxy)(dichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyloxydichlorosilane | |
CAS RN |
18414-52-3 |
Source
|
Record name | Bis(benzyloxy)(dichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.